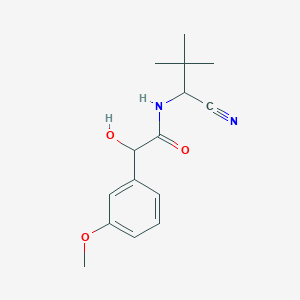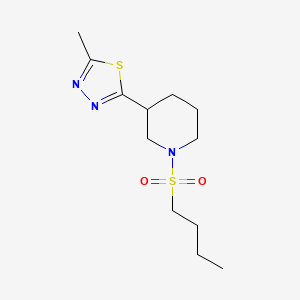
2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule “2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . It also contains a thiadiazole ring, which is a type of heterocycle. The butylsulfonyl group is a type of sulfone, a functional group that often imparts biological activity to a molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this molecule would be influenced by its functional groups. For example, the piperidine ring might undergo reactions typical of secondary amines, while the thiadiazole ring might participate in reactions characteristic of heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .科学的研究の応用
Antimicrobial and Antifungal Activities
Research has shown that derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 2-(1-(Butylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole, possess significant antimicrobial and antifungal properties. These compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Among these, specific compounds have demonstrated high antimicrobial activity, underscoring their potential for further pharmacological studies (I. Sych et al., 2019).
Anti-breast Cancer Activity
Novel derivatives of 1,2-dihydropyridines, thiophenes, and thiazoles containing a biologically active sulfone moiety have shown promising in-vitro anticancer activity against human breast cancer cell lines (MCF7). Certain compounds outperformed Doxorubicin, a reference drug, in terms of IC50 values, indicating their potential as effective anti-breast cancer agents (M. Al-Said et al., 2011).
Enzyme Inhibition
Sulfonamide derivatives incorporating aroylhydrazone, piperidinyl, sulfone, and thiadiazinyl moieties have been investigated for their inhibitory effects on various carbonic anhydrase isozymes. These compounds, including this compound, demonstrated low nanomolar activity against certain isozymes, suggesting their potential application in treating conditions related to the dysregulation of these enzymes (A. Alafeefy et al., 2015).
Antibacterial Activities
Novel piperazine derivatives incorporating the 1,3,4-thiadiazole moiety have been synthesized and shown to possess antibacterial activities against various pathogens. These compounds, through structural modifications, have exhibited promising results against Gram-positive and Gram-negative bacteria, further emphasizing the versatility of the thiadiazole core in developing new antibacterial agents (Wu Qi et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(1-butylsulfonylpiperidin-3-yl)-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S2/c1-3-4-8-19(16,17)15-7-5-6-11(9-15)12-14-13-10(2)18-12/h11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBUOFZWXYBALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
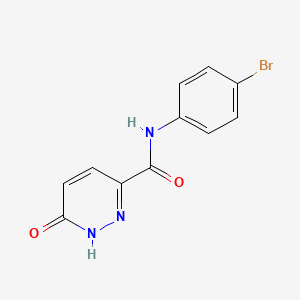
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2706491.png)
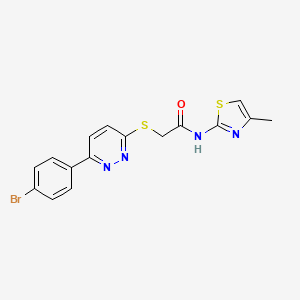
![N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2706495.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(3-fluoro-4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2706497.png)
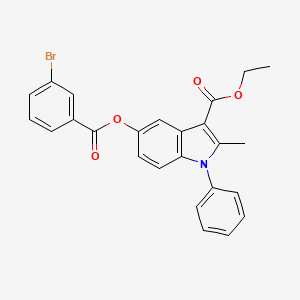
![1-(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-2-chloroethanone](/img/structure/B2706502.png)
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2706503.png)
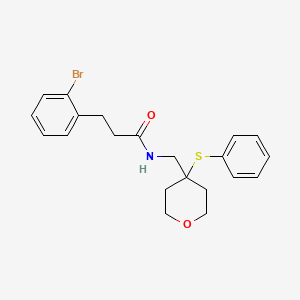
![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2706505.png)


![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2706510.png)
